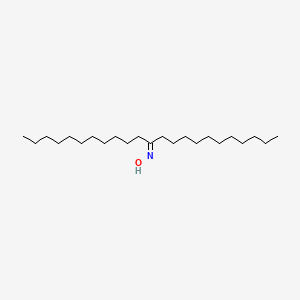

Tricosan-12-one oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tricosan-12-one oxime is not directly mentioned in the provided papers. However, the papers discuss related chemical compounds and their synthesis, which may offer insights into the synthesis and properties of similar oxime compounds. The first paper discusses monocapped tris(dioxime) complexes of technetium(III), which involve the use of dioximes in complex formation with a metal center . The second paper describes a novel route to synthesize a tricyclic scaffold, which is a different type of chemical structure but also involves complex organic synthesis . These studies could provide a background for understanding the synthesis and properties of this compound by analogy.

Synthesis Analysis

The synthesis of this compound is not detailed in the provided papers. However, the synthesis of related compounds is discussed. In the first paper, monocapped boronic acid adducts of technetium tris(dioxime) complexes are prepared by template synthesis starting with pertechnetate and stannous ion . This method involves the formation of a complex metal structure with dioximes, which are organic compounds that could be structurally related to oximes like this compound. The second paper outlines a novel synthesis route for a tricyclic scaffold, which includes selective protection and a biomimetic tandem Claisen/Diels–Alder reaction . While this is not directly related to oxime synthesis, the principles of selective protection and tandem reactions could be relevant to the synthesis of complex oxime structures.

Molecular Structure Analysis

The molecular structure of this compound is not analyzed in the provided papers. However, the papers do provide structural analyses of other compounds. The first paper reports the crystal structures of three monocapped tris(dioxime) complexes of technetium(III), which are seven-coordinate Tc(III) compounds . These structures are characterized by a unique bonding arrangement where one oxygen of each dioxime is joined to a common cap atom (boron). The second paper does not provide molecular structure analysis but discusses the synthesis of a tricyclic scaffold, which implies a complex three-dimensional structure .

Chemical Reactions Analysis

The provided papers do not discuss chemical reactions specifically involving this compound. However, they do describe reactions related to the synthesis of complex organic and organometallic compounds. The first paper involves the use of template synthesis and the formation of boronic acid adducts . The second paper describes a biomimetic tandem Claisen/Diels–Alder reaction, which is a notable synthetic strategy in organic chemistry for constructing complex cyclic structures . These reactions could be analogous to those that this compound might undergo in its synthesis or reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not discussed in the provided papers. However, the papers do provide some information on the properties of the compounds they study. The first paper discusses the intramolecular hydrogen bonding in the tris(dioxime) complexes , which could suggest similar hydrogen bonding capabilities in oxime compounds. The second paper does not provide specific physical or chemical properties but the synthesis of a complex scaffold suggests a focus on the creation of compounds with specific structural properties .

Wissenschaftliche Forschungsanwendungen

Plant Metabolism and Biological Activity

Tricosan-12-one oxime, as a type of oxime, can be associated with important roles in plant metabolism and biological activity. Oximes, in general, are found in all kingdoms of life and play crucial roles in plant defense, growth regulation, pollinator attraction, and communication with the environment. They are derivatives of amino acids, produced by the action of cytochrome P450 from the CYP79 family. The structural diversity of oximes contributes to their significant biological activity, impacting various specialized metabolites in plants (Sørensen, Neilson, & Møller, 2018).

Antioxidant Properties

Oximes, including this compound, exhibit antioxidant properties. These compounds have shown effectiveness in reducing hydrogen peroxide-induced lipid peroxidation and other forms of oxidative stress in vitro. This indicates their potential as antioxidants in various applications (Puntel et al., 2008).

Antifungal and Antibacterial Agents

The synthesis of compounds containing oxime functionalities, such as this compound, has led to the development of potential antifungal and antibacterial agents. These compounds demonstrate significant activity against various microbial strains, underscoring their potential in medicinal chemistry and pharmaceutical applications (Premalatha et al., 2013).

Glycosidase Inhibitors

The radical cyclization of oxime ethers derived from glucose has been used to create aminocyclopentitols and 1-deoxynojirimycin, known as glycosidase inhibitors. This indicates the potential use of this compound derivatives in the synthesis of compounds with therapeutic applications (Kiguchi et al., 1995).

Protein-Polysaccharide Conjugate Vaccines

Oxime chemistry, which includes this compound, is utilized in the efficient bioconjugation of proteins and polysaccharides for preparing conjugate vaccines. This application demonstrates the versatility of oxime linkages in biomedical research and vaccine development (Lees, Sen, & López-Acosta, 2006).

Surfactant Self-Assembly and Detoxification

Oxime functionalities are also explored in surfactant self-assembly, particularly in combating the toxicity of organophosphates. This highlights the role of oximes, such as this compound, in developing new strategies for detoxification and decontamination in various applications (Singh et al., 2015).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Tricosan-12-one oxime, like other oximes, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

The oxime mechanism of action involves the reactivation of the phosphorylated AChE by displacing the phosphoryl moiety from the enzyme . This displacement is facilitated by the strong nucleophilic properties of oximes . This compound, in particular, is expected to interact with its targets in a similar manner.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By reactivating AChE, this compound helps restore the normal function of this pathway, which is often disrupted by organophosphorus compounds .

Pharmacokinetics

Like other oximes, it is expected to have a relatively short half-life and may require repeated administration to maintain therapeutic levels .

Result of Action

The primary result of this compound’s action is the reactivation of AChE, leading to the restoration of normal nerve function . This can help alleviate symptoms caused by organophosphorus poisoning, such as muscle weakness, breathing difficulties, and seizures .

Action Environment

The action of this compound, like other oximes, can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can affect the stability and efficacy of the compound

Eigenschaften

IUPAC Name |

N-tricosan-12-ylidenehydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H47NO/c1-3-5-7-9-11-13-15-17-19-21-23(24-25)22-20-18-16-14-12-10-8-6-4-2/h25H,3-22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFMDNXBQJACKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=NO)CCCCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H47NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B3018340.png)

![methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B3018343.png)

![N-methyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3018344.png)

![N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3018345.png)

![4-(6-Cyclopentyloxypyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3018348.png)

![8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![1-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3018357.png)